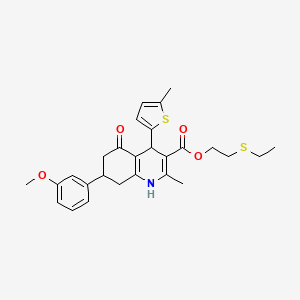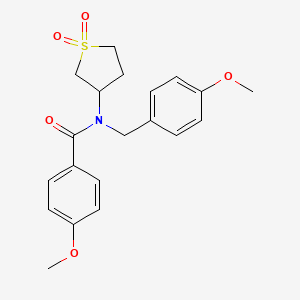![molecular formula C28H28N2O6 B11599560 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11599560.png)
4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid is an organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including ester, amide, and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the intermediate: The initial step involves the synthesis of 3-(3,4-diethoxyphenyl)-2-propenoic acid through a condensation reaction between 3,4-diethoxybenzaldehyde and malonic acid in the presence of a base.
Amidation: The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the amide linkage.
Coupling Reaction: The final step involves the coupling of the amide intermediate with 4-aminobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound has shown promise in preclinical studies for its potential anti-inflammatory and antioxidant properties.
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-diethoxyphenyl)-2-propenoic acid
- 4-aminobenzoic acid derivatives
- 2-methylbenzoyl chloride derivatives
Uniqueness
The uniqueness of 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both synthetic chemistry and biological research.
Eigenschaften
Molekularformel |
C28H28N2O6 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
4-[[(E)-3-(3,4-diethoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H28N2O6/c1-4-35-24-15-10-19(17-25(24)36-5-2)16-23(30-26(31)22-9-7-6-8-18(22)3)27(32)29-21-13-11-20(12-14-21)28(33)34/h6-17H,4-5H2,1-3H3,(H,29,32)(H,30,31)(H,33,34)/b23-16+ |
InChI-Schlüssel |
DNMZICBYNBKNHJ-XQNSMLJCSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3C)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599480.png)

![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1-[(phenylcarbamoyl)methyl]-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11599504.png)
![N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B11599510.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599518.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol](/img/structure/B11599535.png)


![2-[(5E)-5-(4-butoxy-3-ethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11599548.png)
![(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11599554.png)
![2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide]](/img/structure/B11599557.png)
![ethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599558.png)
![4-(2-methylphenyl)-3-[(1E)-prop-1-en-1-yl]-2-(thiophen-2-yl)-4H-chromene](/img/structure/B11599561.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599564.png)
